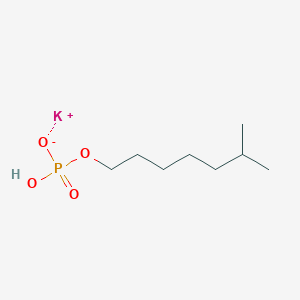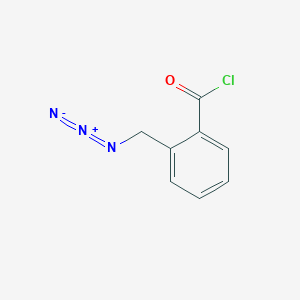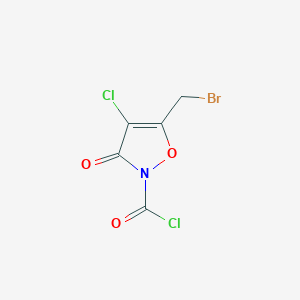
Isooctyl dihydrogen phosphate, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isooctyl dihydrogen phosphate, potassium salt is an inorganic compound with the molecular formula C8H18KO4P . It is a colorless to slightly yellow solid that is soluble in water. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isooctyl dihydrogen phosphate, potassium salt can be synthesized through the reaction of isooctyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction conditions typically involve heating the mixture to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of potassium dihydrogen phosphate often involves the decomposition of natural phosphates by sulfuric acid, followed by purification and neutralization with potassium carbonate or hydroxide . This method ensures the production of high-purity potassium phosphate suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Isooctyl dihydrogen phosphate, potassium salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different phosphate derivatives.
Reduction: Reduction reactions can convert it into other phosphorus-containing compounds.
Substitution: Isooctyl dihydrogen phosphate can participate in substitution reactions where the isooctyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include different phosphate esters, phosphoric acid derivatives, and substituted phosphates. These products have diverse applications in various fields .
Wissenschaftliche Forschungsanwendungen
Isooctyl dihydrogen phosphate, potassium salt has numerous scientific research applications, including:
Wirkmechanismus
The mechanism of action of isooctyl dihydrogen phosphate, potassium salt involves its interaction with various molecular targets and pathways. It can act as a phosphate donor in biochemical reactions, influencing cellular processes such as energy metabolism and signal transduction . The compound’s effects are mediated through its ability to form complexes with metal ions and other molecules, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to isooctyl dihydrogen phosphate, potassium salt include:
Monopotassium phosphate:
Dipotassium phosphate: This compound is used in food additives and as an electrolyte replenisher.
Uniqueness
This compound is unique due to its specific isooctyl group, which imparts distinct chemical properties compared to other phosphate salts. This uniqueness makes it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
68399-64-4 |
|---|---|
Molekularformel |
C8H18KO4P |
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
potassium;6-methylheptyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.K/c1-8(2)6-4-3-5-7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H2,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
UQSBYOJGEUTPFF-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCCCOP(=O)(O)[O-].[K+] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14146349.png)


![N'-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14146357.png)
![[4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone](/img/structure/B14146359.png)



